molecular formula C17H19ClN2 B1148006 1-(4-Chlorobenzhydryl)piperazine CAS No. 130018-88-1

1-(4-Chlorobenzhydryl)piperazine

Katalognummer B1148006
CAS-Nummer: 130018-88-1
Molekulargewicht: 286.79916
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorobenzhydryl)piperazine is a chemical compound with the molecular formula C17H19ClN2 and a molecular weight of 286.79 . It is an inactive metabolite of meclizine and chlorcyclizine . It has also been found as an impurity in commercial preparations of hydroxyzine and cetirizine .


Synthesis Analysis

The synthesis of 1-(4-Chlorobenzhydryl)piperazine involves a mixture of DMF, KI, piperazine, and 4-CBC in toluene. The mixture is heated to 80°C for 0.5 h, then mixed with 4-CBC in toluene and maintained at 80°C for 2 h, followed by refluxing at the same temperature for 12 h .


Molecular Structure Analysis

The IUPAC name for 1-(4-Chlorobenzhydryl)piperazine is 1-[(4-chlorophenyl)-phenylmethyl]piperazine . The SMILES string representation is Clc1ccc(cc1)C(N2CCNCC2)c3ccccc3 .


Chemical Reactions Analysis

The reaction of 1-(4-Chlorobenzhydryl)piperazine involves heating the mixture at 80°C, followed by refluxing at the same temperature for 12 h. The reaction mixture is then cooled to 20°C. The toluene layer is washed twice with 20 mL of water and treated with HCl .


Physical And Chemical Properties Analysis

1-(4-Chlorobenzhydryl)piperazine is a crystalline powder with a melting point of 65.0°C to 75.0°C and a boiling point of 178.0°C to 180.0°C (0.5 mmHg) .

Wissenschaftliche Forschungsanwendungen

  • Cancer Research : 1-(4-Chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers, highlighting their potential in cancer therapy (Yarim et al., 2012). Additionally, derivatives have shown inhibitory activity against MDA-MB-231 human breast cancer cell proliferation, suggesting their use in breast cancer treatment (Ananda Kumar et al., 2007).

  • Toxicology : Research has explored the metabolic and morphological changes in the body due to exposure to 4-chlorobenzhydryl piperazine, with particular focus on occupational health and early diagnosis of health problems in workers exposed to this compound (Gorokhova et al., 2020).

  • Pharmacology : Studies have shown that certain 1,4-disubstituted piperazines, including 1-(4-Chlorobenzhydryl)piperazine, can synergistically interact with analgesics to alleviate migraines, suggesting their potential in pain management (Moore & Davis, 2020). Furthermore, derivatives of this compound have been investigated for their antibradykinin activity, which can be beneficial in treating conditions like smooth muscle contraction (Kam et al., 2004).

  • Material Science : The thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives, including 1-(4-Chlorobenzhydryl)piperazine, have been studied for flame retardant applications, demonstrating the compound's utility in enhancing material safety (Nguyen et al., 2014).

  • Drug Synthesis and Discovery : Piperazine derivatives, including 1-(4-Chlorobenzhydryl)piperazine, are integral in the design and synthesis of various therapeutic agents, such as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018). Their structural diversity makes them valuable in drug discovery.

  • Biochemical Research : The compound has been studied for its biochemical interactions and properties, including its crystal and molecular structure, providing insights into its chemical behavior and potential applications in pharmaceuticals and other fields (Naveen et al., 2009).

  • Miscellaneous Applications : Additional research includes the development of new synthetic methods for 1-(4-Chlorobenzhydryl)piperazine, which can be beneficial in various industrial and pharmaceutical processes (Qiuye, 2005).

Safety And Hazards

1-(4-Chlorobenzhydryl)piperazine is considered hazardous. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It is recommended to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride)
Record name Norchlorcyclizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00891490
Record name Norchlorcyclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzhydryl)piperazine

CAS RN

303-26-4
Record name Norchlorcyclizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norchlorcyclizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norchlorcyclizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norchlorcyclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorobenzhydryl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORCHLORCYCLIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T875VN0D6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

370 g (0.839 mole) of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (prepared in Example 3.A1) and 405 g of 4-hydroxybenzoic acid are added to 1 liter of a 30% solution of hydrobromic acid in acetic acid. The suspension is stirred for 17 hours at 25° C. 2 liters of water are then added thereto and the suspension is cooled in an ice bath. The precipitate which forms is filtered and washed with 750 ml of water. 2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate. The organic phase is decanted off and washed with 100 ml of water and then once again with 1 liter of a saturated aqueous solution of sodium chloride. The organic phase is dried over sodium sulfate, filtered and the solvent evaporated off under reduced pressure. The residue is recrystallized from 600 ml of boiling hexane. The solution is filtered while hot, so as to remove any slightly insoluble material and the filtrate is then allowed to crystallize, first at ambient temperature, and then for 24 hours in an ice bath. The crystals are filtered off, washed with hexane and dried under vacuum at 40° C. 204.15 g of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine are obtained.
Quantity
405 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

dextrorotatory dihydrochloride of 2-[2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol (compound J, prepared in Example 5.8);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
271 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Synthesized according to General Procedure A: chloro(4-chlorophenyl)phenylmethane (4{26}, 5 mL, 26.1 mmol, 1 equiv.), piperazine (13.5 g, 156.7 mmol, 6 equiv.), THF (57.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{26} (6.34 g, 85%) as a yellow liquid. 1H-NMR (500 MHz, CDCl3): δ 7.39-7.37 (m, 4H), 7.30-7.24 (m, 4H) 7.20 (t, 1H, J=7.5 Hz), 4.21 (s, 1H), 2.89 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.82 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.0, 141.2, 132.4, 129.2, 128.5, 128.5, 127.8, 127.0, 75.9, 53.2, 46.2.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
57 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
46
Citations
M Yarim, M Koksal, I Durmaz, R Atalay - International journal of molecular …, 2012 - mdpi.com
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives 5a–g was designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine …
Number of citations: 38 www.mdpi.com
SK Back, YL Kam, JA Oh, HS Na, U Ih… - Bulletin of the …, 2015 - Wiley Online Library
Blockage of voltage‐gated sodium channels is used to treat neuropathic pain which is chronic and can become debilitating. Sodium channels Nav1.7–1.9 are especially attractive …
Number of citations: 1 onlinelibrary.wiley.com
YL Kam, JY Ro, HJ Kim, HYP Choo - European journal of pharmacology, 2005 - Elsevier
Two novel compounds, N-phenylacetyl-N′-(4-methoxybenzyl)-N″-1-(4-chlorobenzhydryl)piperazine iminodiacetic acid triamide (compound I) and N-phenylacetyl-N′-(4-methylbenzyl…
Number of citations: 10 www.sciencedirect.com
NA Al-Masoudi, RS Jihad, NA Abdul-Rida… - Journal of Molecular …, 2023 - Elsevier
A series of 1-(4-chlorobenzhydryl) piperazine derivatives 3-10 were synthesized and characterized both spectroscopically and structurally to investigate their antiproliferative activity …
Number of citations: 0 www.sciencedirect.com
EE Gurdal, M Yarim - Journal of Analytical Chemistry, 2017 - Springer
Analytical high-performance liquid chromatographic enantioseparation of 1-(4-chlorobenzhydryl) piperazine benzamide derivatives was accomplished on different chiral stationary …
Number of citations: 10 link.springer.com
이수진 - 2005 - dspace.ewha.ac.kr
브레디키닌과 히스타민은 생체내 염증과 관련된 생리적, 병리적 과정에서 국소적으로 생성, 방출되고 미량으로 강력한 생리작용을 발휘하는 특징을 갖는다. 특히 브레디키닌은 조직손상, …
Number of citations: 0 dspace.ewha.ac.kr
EE Gurdal, I Durmaz, R Cetin-Atalay… - Journal of Enzyme …, 2014 - Taylor & Francis
Synthesis and cytotoxic activities of 32 benzhydrylpiperazine derivatives with carboxamide and thioamide moieties were reported. In vitro cytotoxic activities of compounds were …
Number of citations: 13 www.tandfonline.com
YL Kam, SJ Rhee, HYP Choo - Bioorganic & medicinal chemistry, 2004 - Elsevier
We describe the solution-phase combinatorial synthesis and pharmacological effect of fifty N,N ′ -substituted-N″-1-(4-chlorobenzhydryl)piperazine iminodiacetic acid triamide …
Number of citations: 15 www.sciencedirect.com
감유림 - 2002 - dspace.ewha.ac.kr
Bradykinin은 저혈압과 염증을 유발하고, 모세혈관 투과성을 높여서 부종 및 통증을 유발하므로 bradykinin B2 antagonist는 통증 및 알러지 치료제로 개발 될 가능성이 크다. 그러나 아직 약…
Number of citations: 0 dspace.ewha.ac.kr
W Zeng, B Tan, X Zheng, X Chen, J Chen… - Journal of Molecular …, 2022 - Elsevier
The inhibition mechanism of 1-(4-Chlorobenzhydryl)piperazine (CBP) and benzhydrylpiperazine (BP) on copper media in 0.5 MH 2 SO 4 was assessed by theoretical calculation …
Number of citations: 13 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.